Isovaleraldehyde

Olfactory science Flavor chemistry Sensory analysis

Isovaleraldehyde outperforms generic C5 aldehydes: a 13°C lower boiling point than n-valeraldehyde (90°C vs 103°C) simplifies distillation; its malty, fruity profile avoids the harshness of n-valeraldehyde and the stereochemical complexity of racemic 2-methylbutyraldehyde. Achiral structure ensures predictable synthesis outcomes for vitamin E and pregabalin. Ideal for malt, cocoa, coffee, roasted nut flavors (200–3,000 ppm). ASTM D7423 retention time (16.00 min) guarantees accurate oxygenate analysis without systematic error.

Molecular Formula C5H10O
(CH3)2CHCH2CHO
C5H10O
Molecular Weight 86.13 g/mol
CAS No. 590-86-3
Cat. No. B047997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovaleraldehyde
CAS590-86-3
Synonyms3-Methylbutanal;  3-Methylbutyraldehyde;  Isovaleraldehyde;  3-Methyl-1-butanal;  3-Methylbutanal;  3-Methylbutyraldehyde;  Isoamylaldehyde;  Isopentanal;  Isovaleral;  Isovaleric aldehyde;  NSC 404119;  β-Methylbutanal; 
Molecular FormulaC5H10O
(CH3)2CHCH2CHO
C5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC(C)CC=O
InChIInChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3
InChIKeyYGHRJJRRZDOVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.16 M
14 mg/mL at 20 °C
Slightly soluble in water;  soluble in ethanol, ethyl ether
Miscible with alcohol, ether
SOL IN PROPYLENE GLYCOL AND OILS
In water, 1,400 mg/L at 20 °C
Solubility in water, g/100ml: 2 (poor)
soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Isovaleraldehyde (CAS 590-86-3): A Branched C5 Aldehyde Intermediate for Flavor, Fragrance, and Pharmaceutical Synthesis


Isovaleraldehyde (3-methylbutanal, CAS 590-86-3) is a branched, five-carbon aliphatic aldehyde with molecular formula C₅H₁₀O and molar mass 86.13 g/mol [1]. It is a colorless to pale yellow liquid at standard conditions, miscible with common organic solvents such as ethanol and diethyl ether, but only slightly soluble in water (~15 g/L at 20°C) . Naturally present in essential oils of citrus, peppermint, and lemon, the compound is valued industrially both for its organoleptic properties—contributing malty, cocoa, and fruity notes at low ppm concentrations—and as a key synthetic intermediate in the production of vitamin E, fragrances, and other fine chemicals [1]. Its branched structure confers distinct physicochemical properties relative to its linear and positional isomers, which directly impacts its utility in applications where boiling point, density, or sensory profile are critical selection criteria.

Why Isovaleraldehyde (CAS 590-86-3) Cannot Be Replaced by n-Valeraldehyde or 2-Methylbutyraldehyde in Sensitive Applications


Within the C₅ aldehyde isomer family, isovaleraldehyde, n-valeraldehyde, and 2-methylbutyraldehyde share the same molecular formula but exhibit distinct physicochemical and sensory profiles that preclude generic substitution [1]. A 13°C lower boiling point for isovaleraldehyde versus n-valeraldehyde (90°C vs. 103°C) directly affects distillation and vapor-phase processing workflows [2]. More critically, sensory performance differs qualitatively and quantitatively: n-valeraldehyde is described as notably harsher, while isovaleraldehyde provides a more desirable malty, fruity impact at comparable dosages [3]. 2-Methylbutyraldehyde, though a closer sensory alternative, is chiral and exists as a racemic mixture, introducing stereochemical complexity absent in achiral isovaleraldehyde [4]. In analytical settings, GC retention times differ sufficiently to require distinct calibration standards—ASTM D7423 reports retention times of 16.00 min for isovaleraldehyde and 16.10 min for valeraldehyde [5]. These quantifiable differences demonstrate why substituting one C₅ aldehyde for another without revalidation compromises product consistency, analytical accuracy, and sensory quality.

Isovaleraldehyde (CAS 590-86-3): Quantified Differentiation Evidence for Scientific and Industrial Procurement Decisions


Odor Threshold and Specific Anosmia: Isovaleraldehyde vs. Isobutyraldehyde and 2-Methylbutanal

In a panel study of 14 aliphatic aldehydes, approximately 36% of human subjects exhibited specific anosmia to the 'malty' odor primary associated with isobutyraldehyde, isovaleraldehyde, and 2-methylbutanal [1]. The anosmia was most pronounced for these three compounds compared to other aldehydes tested [1]. This finding establishes that a non-negligible fraction of the population perceives isovaleraldehyde and its closest structural analogs differently than the general population, making generic substitution risky for consumer-facing applications.

Olfactory science Flavor chemistry Sensory analysis

Boiling Point and Density Differentiation: Isovaleraldehyde vs. n-Valeraldehyde

Isovaleraldehyde exhibits a boiling point 13°C lower than its linear isomer n-valeraldehyde (90°C vs. 103°C) and a lower liquid density (0.797 g/cm³ vs. 0.81 g/cm³) [1]. The lower boiling point enables gentler distillation conditions, reducing thermal degradation risk in heat-sensitive formulations. The density difference also affects storage, handling, and formulation calculations where precise volumetric measurements are required.

Physical chemistry Chemical engineering Distillation

Stereochemical Simplicity: Achiral Isovaleraldehyde vs. Chiral 2-Methylbutyraldehyde

Isovaleraldehyde (3-methylbutanal) is an achiral molecule, whereas its positional isomer 2-methylbutyraldehyde contains a chiral center at C2 and exists as a racemic mixture of (R)- and (S)-enantiomers [1]. This stereochemical distinction has practical consequences: isovaleraldehyde avoids the analytical complexity of enantiomeric separation and the potential for batch-to-batch variability in chiral purity that plagues 2-methylbutyraldehyde.

Stereochemistry Asymmetric synthesis Analytical chemistry

Flavor Impact and Harshness: Isovaleraldehyde vs. n-Valeraldehyde and 2-Methylbutyraldehyde

In comparative flavor evaluations, n-valeraldehyde is described as 'notably harsher in use' than isovaleraldehyde, while 2-methylbutyraldehyde is considered 'less impactful in most flavor types' despite being a valid alternative [1]. Isovaleraldehyde provides the optimal balance of potency and pleasant character for malty, cocoa, and roasted flavor profiles. Typical usage levels vary from 100 ppm in tea flavors to 3,000 ppm in malt and chicken flavors [1].

Flavor chemistry Food science Sensory evaluation

GC Retention Time Differentiation: Isovaleraldehyde vs. Valeraldehyde in ASTM Standard Method

Under standardized GC conditions specified in ASTM D7423-17, isovaleraldehyde and valeraldehyde exhibit distinct retention times: 16.00 minutes for isovaleraldehyde and 16.10 minutes for valeraldehyde [1]. Although the absolute difference is only 0.10 minutes, this separation is sufficient for baseline resolution in properly optimized multidimensional GC systems and necessitates the use of compound-specific reference standards for accurate quantification.

Analytical chemistry Gas chromatography Quality control

Hydroformylation Selectivity: Isovaleraldehyde Production from Isobutene

In the hydroformylation of isobutene to produce isovaleraldehyde, modified Rh/SiO₂ catalysts achieve a reported selectivity of 97.5% for isovaleraldehyde [1]. This high selectivity minimizes byproduct formation (e.g., 2,2-dimethylpropanal) and simplifies downstream purification. By contrast, linear-selective hydroformylation of 2-butene to n-valeraldehyde, while also highly selective (>99%), operates on a different feedstock and yields the linear isomer with distinct physical properties [2].

Catalysis Industrial chemistry Process optimization

Isovaleraldehyde (CAS 590-86-3): Priority Application Scenarios Supported by Quantitative Differentiation Evidence


Malt, Cocoa, and Roasted Flavor Formulations

Isovaleraldehyde is the defining character impact compound for malt and malted milk flavors, with usage levels ranging from 300 ppm to 3,000 ppm depending on the desired intensity [1]. Its superior sensory profile—less harsh than n-valeraldehyde and more impactful than 2-methylbutyraldehyde—makes it the preferred choice for brown flavors including coffee (200–2,000 ppm), cocoa/chocolate (500–1,000 ppm), brown sugar (500 ppm), and roasted nut profiles [1].

Analytical Reference Standard for GC-MS Quantification in Petrochemical and Environmental Matrices

ASTM D7423-17 and related methods rely on isovaleraldehyde-specific retention time (16.00 min) for accurate identification and quantification of oxygenates in C2-C5 hydrocarbon streams [2]. Substitution with valeraldehyde standard introduces systematic error. Isovaleraldehyde also serves as a calibration compound in TD-GC-MS analysis of airborne carbonyls, where its recovery behavior is distinct from lighter aldehydes [3].

Pharmaceutical Intermediate for Vitamin E and Chiral Drug Synthesis

As an achiral C5 aldehyde building block, isovaleraldehyde avoids the stereochemical complexity of 2-methylbutyraldehyde, making it the preferred starting material for asymmetric syntheses where a single stereochemical outcome is desired [4]. It is a key intermediate in the production of optically active vitamin E (via 3,7,11-trimethyl-dodecan-1-ol) and in the preparation of pregabalin via asymmetric hydrogenation routes [5].

Volatile Organic Compound (VOC) Emission Studies and Odor Panel Research

The well-characterized specific anosmia to the 'malty' odor primary—affecting ~36% of the population and most pronounced for isobutyraldehyde, isovaleraldehyde, and 2-methylbutanal—makes isovaleraldehyde a critical reference compound in olfactory research and odor panel calibration [6]. Its distinct sensory threshold and anosmia prevalence inform the design of consumer product fragrance and flavor studies.

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